Glyceryl dibehenate

Description

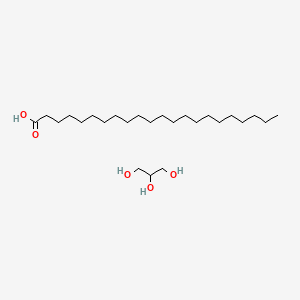

Structure

2D Structure

Propriétés

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Advanced Compositional Characterization of Glyceryl Dibehenate

Esterification Pathways and Industrial Production Considerations

The primary industrial route for producing glyceryl dibehenate is the direct esterification of glycerin with behenic acid (also known as docosanoic acid). gattefosse.comgoogle.comphexcom.comnih.govabiteccorp.com This process involves heating the reactants, which drives off water and forms a mixture of mono-, di-, and triglycerides. google.com

A notable aspect of the industrial synthesis of pharmaceutical-grade this compound is that it can be performed without the use of catalysts. gattefosse.comgoogle.comphexcom.comresearchgate.net This approach is advantageous as it minimizes the risk of impurities in the final product. gattefosse.com The reaction temperature is a critical parameter, typically controlled between 105°C and 200°C. google.comgoogle.com The molar ratio of behenic acid to glycerin is also carefully controlled, generally in the range of 1:1 to 2.5:1, to steer the reaction towards the desired predominance of the diester fraction. google.comgoogle.com

Following the esterification reaction, the crude product undergoes purification steps. These often include decolorization with activated carbon and filtration while hot to remove impurities. google.comgoogle.com The final step frequently involves a spray-cooling or atomization process, which solidifies the molten glycerides into a fine powder, a form suitable for pharmaceutical processing. gattefosse.comphexcom.comresearchgate.net

| Parameter | Typical Range/Condition | Significance | Reference |

|---|---|---|---|

| Reactants | Glycerin and Behenic Acid | Fundamental building blocks of the final ester mixture. | google.comcosmeticsinfo.org |

| Molar Ratio (Behenic Acid:Glycerin) | 1:1 to 2.5:1 | Controls the relative formation of mono-, di-, and triglycerides. | google.comgoogle.com |

| Catalyst | Generally absent in pharmaceutical-grade production | Ensures low levels of process-related impurities in the final excipient. | gattefosse.comphexcom.comresearchgate.net |

| Reaction Temperature | 105°C - 200°C | Affects reaction rate and can influence product color and purity. | google.comgoogle.com |

| Reaction Time | 5 - 12 hours | Determines the extent of esterification and final product composition. | google.comgoogle.com |

| Purification Steps | Activated carbon decolorization, hot filtration, cooling crystallization | Removes impurities and isolates the desired glyceride mixture. | google.comgoogle.com |

| Final Processing | Spray-cooling / Atomization | Produces a fine, free-flowing powder with consistent particle size. | gattefosse.comphexcom.comresearchgate.net |

Microstructural Analysis and Compositional Heterogeneity of this compound Batches

This compound is not a single chemical entity but a complex mixture, leading to significant batch-to-batch heterogeneity. This variability manifests in both its chemical composition and its solid-state microstructure, which includes a complex polymorphic behavior. researchgate.net Advanced analytical techniques are employed to characterize these properties, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Infrared Spectroscopy. researchgate.netnih.govcu.edu.eg

DSC studies reveal multiple thermal events, including a melting point typically between 65°C and 77°C, which can be influenced by the material's thermal history and composition. phexcom.comijpsonline.com The polymorphism of this compound is particularly complex; it can crystallize in different forms (e.g., α, β'), and transformations between these forms can occur during processing and storage. researchgate.netnih.gov For instance, spray congealing can produce an unstable α-polymorph that gradually converts to a more stable β' form. nih.gov These polymorphic changes, rather than simply the specific polymorph present, can impact the performance of the excipient in drug formulations. ijpsonline.compharmaexcipients.com

The monoglyceride content, in particular, has been shown to be important for the formation of certain polymorphic phases. researchgate.net Studies have demonstrated that a threshold amount of monobehenin (around 10%) is necessary to achieve the typical structural organization and thermal behavior observed in commercial grades of the excipient. researchgate.net This compositional balance dictates the solid-state structure, influencing properties such as melting behavior, recrystallization, and hydrophobicity, which in turn affect its performance as a sustained-release matrix former or lubricant in tablet manufacturing. gattefosse.comresearchgate.netpharmaexcipients.com

| Component | USP-NF Specification (%) | European Pharmacopoeia (EP) Specification (%) | Typical Commercial Grade (e.g., Compritol® 888 ATO) (%) | Reference |

|---|---|---|---|---|

| Monoglycerides (B3428702) | 15.0 - 23.0 | 13 - 21 | 12 - 18 | researchgate.netcu.edu.egusp.org |

| Diglycerides | 40.0 - 60.0 | 40 - 60 | 45 - 54 | abiteccorp.comresearchgate.netcu.edu.egusp.org |

| Triglycerides | 21.0 - 35.0 | 21 - 35 | 28 - 32 | researchgate.netcu.edu.egusp.org |

Pharmaceutical grades of this compound are typically manufactured from raw materials of vegetable origin. gattefosse.comphexcom.comabiteccorp.comcosmeticsinfo.orgcu.edu.eg The primary raw materials are glycerin and behenic acid. Behenic acid can be sourced from various plant oils, such as ben oil from the Moringa oleifera tree, rapeseed (canola) oil, and peanut oil. wikipedia.orgtypology.comtypology.com

The origin and quality of the fatty acid source are critical material attributes. researchgate.net While the target is behenic acid (C22), vegetable oil sources contain a profile of different fatty acids. The presence of other fatty acids, such as arachidic acid (C20), lignoceric acid (C24), palmitic acid (C16), and stearic acid (C18), in the behenic acid raw material will lead to the formation of other corresponding glyceryl esters. phexcom.comresearchgate.net These variations in the fatty acid profile of the final excipient can influence its physicochemical properties, including its melting point, crystallinity, and hydrophobicity. researchgate.netgattefosse.com For example, the longer C22 chain of behenic acid contributes to a more pronounced hydrophobic character compared to esters of C16 or C18 fatty acids. cu.edu.egresearchgate.net Therefore, strict control and characterization of the fatty acid composition of the raw materials are essential to ensure batch-to-batch consistency and predictable performance of the this compound excipient.

Manufacturing Methodologies for Glyceryl Dibehenate Based Pharmaceutical Systems

Granulation Techniques for Tablet Formulation Development

Granulation is a fundamental process in tablet manufacturing that involves the agglomeration of powder particles to produce larger, more free-flowing, and compressible granules. nih.gov Glyceryl dibehenate is effectively utilized in several granulation methods due to its unique physicochemical properties. pharmaexcipients.comslideshare.net

Melt Granulation Processes

Melt granulation is a solvent-free technique where a molten binder is used to agglomerate powder particles. google.com this compound, with its melting point range of 65-77°C, is an ideal binder for this process. innovareacademics.ingattefosse.com The mechanism is analogous to wet granulation; however, instead of a liquid solvent, the molten lipid forms bridges between particles that solidify upon cooling, creating stable granules. google.com

This method offers the advantage of producing granules with a slower drug release profile due to the entrapment of the active pharmaceutical ingredient (API) within the lipid matrix. jiho.jp Typically, this compound is used in concentrations of 15% to 25% w/w in melt granulation, depending on the powder's fineness. gattefosse.com Research has shown that this technique can achieve high drug loading, with experimental values reaching up to 66%. gattefosse.com

A study on the formulation of fesoterodine (B1237170) fumarate (B1241708) tablets utilized melt granulation by melting this compound at 85°C and then incorporating the sieved active ingredient. google.com The mixture was stirred until it cooled and the molten lipid solidified, completing the granulation process. google.com This method was found to enhance the physicochemical stability of the active ingredient. google.com

Continuous Twin Screw Melt Granulation Strategies

Continuous twin screw melt granulation (TSMG) represents an advanced, continuous manufacturing approach that offers greater control over granule properties compared to batch processes. semanticscholar.orgnih.gov This technique is of particular interest as it can be adapted for continuous operation, leading to higher throughput and improved process monitoring. nih.gov The modular design of twin-screw extruders allows for precise control over granule density and particle size. semanticscholar.org

Research has demonstrated the successful use of TSMG with glyceryl behenate (B1239552) to produce controlled-release tablets. researchgate.net In one study, tramadol (B15222) hydrochloride, a highly water-soluble drug, was formulated into sustained-release tablets using this method. researchgate.netnih.gov The process resulted in granules with desirable polymorphic forms of glyceryl behenate and tablets that were resistant to alcohol-induced dose dumping. researchgate.netnih.gov The key process parameters influencing the final granule particle size distribution were identified as the extruder barrel temperature profile and the feed rate. nih.gov

Another study highlighted that TSMG can produce granules that are a mixture of stable polymorphs of glyceryl behenate, leading to tablets with a stable dissolution profile in hydroalcoholic media. researchgate.net

Table 1: Process Parameters in Twin-Screw Melt Granulation

| Parameter | Influence on Granule Properties |

|---|---|

| Barrel Temperature Profile | Primary factor influencing particle size distribution nih.gov |

| Feed Rate | Primary factor influencing particle size distribution nih.gov |

Wet Granulation Approaches

Wet granulation involves the addition of a liquid binder solution to the powder mixture to form granules. google.com While this compound is primarily known for its role in melt and dry processes, it can also be incorporated into wet granulation formulations. pharmaexcipients.comgattefosse.com In this context, it is typically used as a sustained-release excipient rather than the primary binder. abiteccorp.com

This compound can be added to the formulation before the granulation step or after granulation, prior to compression, where it can also function as a lubricant. abiteccorp.com Studies have shown that wet granulation can produce tablets with superior characteristics compared to direct compression. jiho.jp For instance, in a dual matrix system containing both this compound and hydroxypropyl methylcellulose (B11928114) (HPMC), a lower concentration of alcohol (20%) is sufficient in the granulation fluid to prevent sticking, compared to a single HPMC matrix which requires a 50% alcohol solution. gattefosse.com

Direct Compression for Solid Dosage Forms

Direct compression is a streamlined and cost-effective tablet manufacturing process that involves compressing a powder blend directly into tablets without a prior granulation step. mdpi.com The success of this method relies heavily on the flowability and compressibility of the powder formulation. mdpi.com this compound is widely used in direct compression formulations, primarily as a lubricant and a sustained-release agent. pharmaexcipients.comslideshare.net

Its excellent plastic properties contribute to the formation of robust matrix tablets. gattefosse.com Typically, a concentration of 15-20% this compound is recommended as a starting point for developing sustained-release tablets via direct compression. jiho.jp This concentration is often sufficient to create an infinite matrix network, resulting in reproducible drug release. jiho.jp However, the final concentration may need to be adjusted based on the properties of the API and other excipients. jiho.jp

A study investigating theophylline (B1681296) tablets demonstrated that increasing the concentration of this compound while decreasing the diluent concentration led to slower drug release rates due to the enhanced lipophilicity of the matrix and reduced pore formation. jiho.jp Another study developed a novel, directly compressible co-processed excipient by adsorbing solid lipid nanoparticles (SLN) made with glyceryl behenate onto dicalcium phosphate (B84403) dihydrate. mdpi.com This co-processed system showed good rheological and compressibility properties. mdpi.com

A post-heating method has also been explored to enhance the sustained-release properties of tablets prepared by direct compression with minimal amounts of this compound. nih.gov In this study, tablets containing as little as 0.65% this compound exhibited sustained release over 10 hours after being heated at 80°C for 15 minutes. nih.gov Scanning electron microscopy revealed that the heat melted the this compound, allowing it to form a stronger matrix. nih.gov

Table 2: Theophylline Tablet Formulations for Direct Compression

| Ingredient | Formulation 1 | Formulation 2 | Formulation 3 |

|---|---|---|---|

| Theophylline | 30% | 30% | 30% |

| This compound | 20% | 30% | 40% |

| Diluent | 49.5% | 39.5% | 29.5% |

| Lubricant | 0.5% | 0.5% | 0.5% |

Adapted from a study on theophylline release from SR tablets. jiho.jp

Hot-Melt Extrusion Applications in Drug Delivery

Hot-melt extrusion (HME) is a continuous manufacturing process that involves pumping raw materials through an extruder, where they are mixed and melted before being forced through a die to form a product of uniform shape. mdpi.com In the pharmaceutical industry, HME is increasingly used to create various dosage forms, including sustained-release systems. mdpi.comgattefosse.com this compound is a suitable lipid excipient for HME due to its thermoplastic properties and relatively low melting point. jiho.jpgattefosse.com

Sustained-Release Matrix Extrudates

This compound can be used to form a lipid matrix in HME processes to achieve sustained drug release. mdpi.com The drug is dispersed within the molten lipid, and upon cooling, a solid matrix is formed that controls the drug's release. mdpi.com A study investigating the development of sustained-release solid lipid matrices of diclofenac (B195802) sodium used this compound as the lipophilic excipient. mdpi.com The study found that the drug could exist in either a crystalline or amorphous state within the extrudate depending on the processing conditions. mdpi.com

Furthermore, HME can be performed at relatively low temperatures (around 70°C) when using this compound, which is beneficial for heat-sensitive APIs. jiho.jp The extruded products, often in the form of pellets or granules, can then be compressed into tablets. mdpi.compharmaexcipients.com Research on hot-melt extruded diclofenac sodium pellets processed with this compound showed that the drug retained its crystallinity but was partially solubilized by the lipid. pharmaexcipients.com

In some applications, glyceryl behenate has been evaluated as a plasticizer in HME, improving the processability of high molecular weight polymers by lowering their glass transition temperature. nih.gov This allows for extrusion at lower temperatures, reducing the risk of thermal degradation of the API. nih.gov

Supersaturating Solid Dispersion Production

This compound has been effectively utilized as a plasticizer and release modifier in the production of supersaturating solid dispersions. nih.govacs.org In one study, amorphous solid dispersions of high-molecular-weight polyvinylpyrrolidone (B124986) with itraconazole (B105839) and carbamazepine (B1668303) were prepared using hot-melt extrusion, a process significantly improved by the inclusion of this compound. nih.govacs.org The resulting dispersions were milled and compressed into tablets. nih.gov Another approach involved KinetiSol Dispersing, which enabled the creation of monolithic tablets. nih.govacs.org It was observed that monolithic tablets containing this compound exhibited sustained release, even under supersaturation conditions, by creating a more hydrophobic tablet environment. nih.govacs.org This contrasts with compressed tablets lacking this compound, which showed incomplete release due to drug crystallization. nih.gov

In a separate investigation, solid lipid microparticles were used to formulate a solid dispersion of ibuprofen (B1674241). tandfonline.com Through spray congealing, it was possible to incorporate 20% w/w of ibuprofen into a this compound lipid matrix, forming a solid solution. tandfonline.com The study highlighted the importance of physicochemical characterization to understand the stability and polymorphic changes of the this compound matrix over time. The addition of ethylcellulose was found to stabilize the typically unstable alpha polymorph of the matrix for close to a year. tandfonline.com

Hot-Melt Coating Technologies

Hot-melt coating is a solvent-free process where a molten lipid, such as this compound, is sprayed onto solid particles within a fluid bed coater. gattefosse.com Upon cooling, the lipid solidifies, forming a uniform film that can mask taste, protect sensitive active pharmaceutical ingredients (APIs), or modify drug release profiles. gattefosse.com this compound is particularly suited for this technology due to its narrow melting and crystallization range, which helps prevent particle agglomeration. gattefosse.com This technique is advantageous as it is a rapid process that does not require a subsequent curing step and allows for easy equipment cleaning. gattefosse.com

Research has demonstrated the successful use of this compound in hot-melt coating for taste-masking drugs like chloroquine (B1663885) and theophylline. researchgate.net Furthermore, it has been used as a stabilizing agent in extended-release formulations, where it forms a protective barrier against moisture. google.com

Nano- and Microparticle Fabrication Techniques

This compound is a cornerstone in the fabrication of various lipid-based nano- and microparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and solid lipid microparticles (SLMs). frontiersin.orggsconlinepress.com

A common method for producing lipid nanocarriers involves a combination of high shear homogenization and ultrasonication. frontiersin.org In this process, a hot aqueous surfactant solution is added to the melted lipid phase (e.g., this compound). scirp.org This mixture is then subjected to high-speed homogenization to form a coarse emulsion, which is subsequently sonicated to reduce particle size and prevent aggregation. frontiersin.orgdaneshyari.commdpi.com

One study detailed the creation of SLNs with varying concentrations of this compound and glyceryl stearate (B1226849). frontiersin.org The formulations with this compound resulted in larger SLNs with higher drug entrapment and a more prolonged release compared to those with glyceryl stearate. frontiersin.org Another investigation prepared NLCs using this compound and other solid lipids via high shear homogenization, followed by cooling to form the nanoparticles. scirp.org

The fusion emulsification method is another technique used to produce SLNs with this compound. frontiersin.org In this method, this compound acts as the solid lipid, and a surfactant like polyoxyethylene sorbitan (B8754009) monooleate is used to create an emulsion. frontiersin.org For instance, SLNs containing etofenamate (B1671710) and ibuprofen have been produced using this technique, achieving a high encapsulation efficiency of 90% and a particle size of approximately 250 nm. frontiersin.org

Spray congealing is a technique used to produce solid lipid microparticles (SLMs) by spraying a molten mixture of the lipid and drug into a cooling chamber. nih.govtandfonline.com This method has been successfully employed to encapsulate ibuprofen in a this compound matrix, resulting in discrete, spherical, and dense microparticles with high yields (81.4–96.4%) and encapsulation efficiencies (88.4–100%). nih.govtandfonline.com The study found that the resulting solid solution of ibuprofen in this compound provided better-sustained release compared to solid dispersion systems. nih.gov Another study investigated the use of spray-congealing to encapsulate fumaric acid in this compound for applications in the baking industry, highlighting the impact of surfactants on the process and release kinetics. scilit.com

| Research Finding | Particle Type | Drug | Key Outcome |

| High Shear Homogenization & Ultrasonication | SLN | Diazepam | This compound produced larger SLNs with higher entrapment and prolonged release compared to glyceryl stearate. frontiersin.org |

| Fusion Emulsification | SLN | Etofenamate & Ibuprofen | Achieved 90% encapsulation efficiency with a particle size of 250 nm. frontiersin.org |

| Spray Congealing | SLM | Ibuprofen | High yields (81.4-96.4%) and encapsulation efficiencies (88.4-100%); sustained release from a solid solution. nih.gov |

This table summarizes key research findings on the use of this compound in various particle fabrication techniques.

Spray-flash evaporation (SFE) is a newer technique for producing nanoparticles of pure lipid without the need for surfactants. daneshyari.comresearchgate.netnih.gov In this process, a solution of the lipid (this compound) in a solvent is sprayed into a vacuum, causing the solvent to flash evaporate and the lipid to nanocrystallize. daneshyari.com

A comparative study produced SLNs of this compound using both ultrasonication (with surfactants) and SFE (without surfactants). daneshyari.comresearchgate.netnih.gov The SLNs produced by ultrasonication had a mean particle size of 180 nm, while those from SFE had a mean particle size ranging from 235 to 411 nm, depending on the process parameters. daneshyari.comresearchgate.netnih.govgattefosse.com A significant finding was that the SFE-produced nanoparticles were not digested by lipases in vitro, suggesting that the presence of a surfactant at the lipid-water interface is necessary for lipase (B570770) adsorption and degradation of the this compound. researchgate.netnih.govmedipol.edu.tr

| Manufacturing Technique | Mean Particle Size | Surfactant Used? | Key Finding |

| Ultrasonication | 180 nm | Yes | Limited digestion by lipase. daneshyari.comnih.gov |

| Spray-Flash Evaporation (SFE) | 235 - 411 nm | No | Not digested by lipase. daneshyari.comnih.gov |

This table compares the characteristics of this compound SLNs produced by ultrasonication and spray-flash evaporation.

Advanced Drug Delivery Systems Utilizing Glyceryl Dibehenate

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of nanomedicine, designed to improve the delivery of therapeutic agents. ijciras.com SLNs are colloidal carriers with a solid lipid core, while NLCs are a modified generation that incorporates both solid and liquid lipids, offering advantages such as improved drug loading capacity and reduced drug expulsion during storage. frontiersin.orgijciras.com Glyceryl dibehenate is a frequently used solid lipid in the fabrication of both SLNs and NLCs. frontiersin.orgnih.gov

This compound is a choice lipid for these formulations due to its biocompatibility and ability to form a stable solid matrix. nih.govmedipol.edu.tr In one study, SLNs formulated with this compound were prepared using a hot self-nanoemulsification (SNE) technique to improve the oral bioavailability of the poorly water-soluble drug lopinavir. The optimized SLNs exhibited a particle size of 214.5 ± 4.07 nm and an entrapment efficiency of 81.6 ± 2.3%. The study demonstrated a 3.56-fold increase in the oral bioavailability of lopinavir-loaded SLNs compared to the bulk drug, which was attributed to enhanced lymphatic transport. nih.gov

Another study comparing this compound with glyceryl stearate (B1226849) for the formulation of diazepam-loaded SLNs found that this compound produced larger nanoparticles with higher entrapment efficiency and a more pronounced sustained release profile. frontiersin.orgnih.gov The selection of lipids is crucial as it influences drug solubility within the matrix, which in turn affects encapsulation efficiency. rjptonline.org

NLCs, which are composed of a blend of solid and liquid lipids, can offer superior performance over SLNs. mdpi.com The presence of liquid lipids in the solid matrix of NLCs creates a less-ordered structure, which can accommodate more drug molecules and minimize their expulsion during storage. nih.gov

Table 1: Research Findings on this compound-Based Nanoparticles for Oral Bioavailability Enhancement

| Drug | Carrier | Key Findings | Reference |

|---|---|---|---|

| Lopinavir | SLN | 3.56-fold higher oral bioavailability compared to bulk drug. | nih.gov |

| Diazepam | SLN | This compound resulted in larger particle size, higher entrapment, and more sustained release compared to glyceryl stearate. | frontiersin.orgnih.gov |

| Hydrochlorothiazide | NLC | NLCs showed 90% drug entrapment compared to 80% for SLNs and a faster drug release. | mdpi.com |

Topical drug delivery aims to localize drug action at the skin, and lipid nanoparticles are well-suited for this purpose due to their occlusive properties and ability to enhance skin penetration. ijciras.compensoft.net this compound has been successfully employed in the formulation of SLNs and NLCs for dermal applications.

In a study investigating the topical delivery of etofenamate (B1671710) and ibuprofen (B1674241), SLNs were prepared using this compound as the solid lipid. frontiersin.orgnih.gov These SLNs, when incorporated into a hydrogel, demonstrated suitable particle sizes (under 250 nm) and a high encapsulation efficiency of 90%. frontiersin.orgnih.gov The lipid nanoparticle formulation also showed increased drug permeation compared to a conventional hydrogel. nih.gov

A comparative study of SLNs and NLCs for topical application, using this compound as the solid lipid and caprylic/capric triglycerides as the liquid lipid for the NLCs, evaluated their occlusive effect and skin penetration. mdpi.com The SLNs had a particle size of 200 nm, while the NLCs were slightly smaller at 192 nm. mdpi.com NLCs generally exhibit improved characteristics for dermal delivery, such as enhanced chemical stability of the active ingredient and controlled release. pensoft.net

The blood-brain barrier (BBB) presents a major obstacle to delivering drugs to the central nervous system (CNS). nih.gov The intranasal route offers a non-invasive alternative for direct nose-to-brain drug delivery, bypassing the BBB via the olfactory and trigeminal nerve pathways. rjptonline.orgnih.govunife.it Lipid-based nanoparticles like SLNs are particularly promising for this application. scielo.br

This compound has been utilized as the lipid matrix in SLNs designed for nose-to-brain delivery. In one such study, haloperidol-loaded SLNs were formulated using glyceryl behenate (B1239552). scielo.brusp.brusp.br The optimized formulation had a particle size of 103 ± 09 nm and an entrapment efficiency of 79.46 ± 1.97%. scielo.brusp.br In-vivo studies in rats demonstrated significantly enhanced brain targeting of haloperidol (B65202) from the SLNs compared to a drug solution administered intranasally. The area under the curve (AUC) in the brain for the HPL-SLNs was approximately 2.7 times higher than that of an intravenously administered haloperidol solution. scielo.brusp.br

Similarly, donepezil-loaded SLNs using this compound were developed for brain targeting via the nasal route. rjptonline.org The optimized formulation showed a particle size of 99.42 ± 7.26 nm and sustained drug release over 24 hours. rjptonline.org In-vivo pharmacokinetic studies revealed a higher drug targeting efficiency (288.75%) and direct transport percentage (65.37%) for the SLN formulation, indicating effective brain targeting. rjptonline.org

Table 2: Research Findings on this compound SLNs for Nose-to-Brain Delivery

| Drug | Key Parameters | Results | Reference |

|---|---|---|---|

| Haloperidol | Particle Size | 103 ± 09 nm | scielo.brusp.br |

| Entrapment Efficiency | 79.46 ± 1.97% | scielo.brusp.br | |

| AUC (brain) vs. IV solution | ~2.7 times higher | scielo.brusp.br | |

| Donepezil | Particle Size | 99.42 ± 7.26 nm | rjptonline.org |

| Drug Targeting Efficiency | 288.75% | rjptonline.org | |

| Direct Transport Percentage | 65.37% | rjptonline.org |

Sustained-Release Matrix Tablets

This compound is widely used to formulate sustained-release matrix tablets. ijpsonline.com These systems are designed to release the drug over an extended period, which can reduce dosing frequency and improve patient compliance. grupomathiesen.com

This compound functions as a lipidic, non-erodible, and inert matrix-forming agent. ijpsonline.compharmaexcipients.com It creates a hydrophobic network within the tablet that slows down the penetration of water. pharmaexcipients.com The drug is then released primarily through a diffusion-controlled mechanism as the aqueous medium enters the matrix and dissolves the drug, which then diffuses out through the porous network. ijpsonline.compharmaexcipients.comactapharmsci.com The tablet matrix itself does not erode or significantly change in size during drug release. grupomathiesen.com

The release of the drug from a this compound matrix is generally governed by first-order kinetics. grupomathiesen.com Studies have shown that increasing the proportion of this compound in the matrix effectively retards the release of water-soluble drugs like tramadol (B15222) hydrochloride. actapharmsci.com

Since this compound is hydrophobic and water-insoluble, the release of drugs from the matrix can be modulated by the inclusion of pore-forming agents. ijpsonline.comresearchgate.net These are typically hydrophilic excipients that dissolve in the aqueous medium, creating channels or pores within the inert matrix, thereby facilitating drug release. ijpsonline.comresearchgate.net

The choice of pore-former significantly impacts the drug release kinetics. pharmaexcipients.com A study comparing lactose (B1674315) and dibasic calcium phosphate (B84403) anhydrous (DCPA) as pore-forming agents in theophylline-loaded this compound matrix tablets found that lactose, being more water-soluble, resulted in a faster drug release. pharmaexcipients.comresearchgate.netijpsonline.com The water solubility of theophylline (B1681296) is 9.7 mg/mL, while lactose has a solubility of 216 mg/mL and DCPA has a much lower solubility of 0.2 mg/mL. ijpsonline.com Consequently, formulating with water-soluble diluents leads to a quicker release compared to matrices with water-insoluble components. pharmaexcipients.comijpsonline.com

In another investigation, poloxamer was used as a pore-former in melt spray congealed microspheres with a glyceryl behenate matrix. sci-hub.se The study found that the rate and extent of drug release increased with a higher content of poloxamer. sci-hub.se

Table 3: Impact of Pore-Forming Agents on Drug Release from this compound Matrices

| Pore-Forming Agent | Solubility | Effect on Drug Release | Reference |

|---|---|---|---|

| Lactose | High (216 mg/mL) | Faster drug release | pharmaexcipients.comijpsonline.com |

| Dibasic Calcium Phosphate Anhydrous (DCPA) | Low (0.2 mg/mL) | Slower drug release | pharmaexcipients.comijpsonline.com |

| Poloxamer | Hydrophilic | Increased release with higher content | sci-hub.se |

Solid Lipid Microparticles (SLMs)

Solid Lipid Microparticles (SLMs) are lipid-based carriers with particle dimensions in the micrometer range, designed to offer advantages such as sustained drug release, protection of the active pharmaceutical ingredient (API), and taste masking. mdpi.com Due to their solid lipid matrix, SLMs are particularly effective for prolonged release compared to nano-sized lipid carriers. unife.it this compound is a frequently selected lipid for SLM formulation due to its biocompatibility, biodegradability, and ability to form a stable matrix. mdpi.comfrontiersin.org

The production of SLMs often involves solvent-free techniques like spray congealing or melt emulsification. mdpi.comunife.it In spray congealing, a molten mixture of the lipid and the drug is atomized, and the resulting droplets solidify into microparticles upon cooling. unife.it This method is advantageous as it avoids organic solvents and produces a free-flowing powder. unife.it The crystalline structure of this compound, which consists of varying percentages of mono-, di-, and triglycerides, results in less ordered lipid crystals. researchgate.netmedicalresearchjournal.org This less-ordered arrangement provides ample space for high drug loading and contributes to the retardation of drug release. medicalresearchjournal.org

Research has demonstrated the influence of this compound concentration on the properties of SLMs. In a study developing inhalable sildenafil (B151) citrate (B86180) SLMs, increasing the ratio of this compound (used as the retarding matrix) led to a more prolonged drug release pattern and an increase in drug content within the microparticles. medicalresearchjournal.org The release mechanism was identified as diffusion-controlled, fitting the Higuchi-Matrix model. medicalresearchjournal.org Similarly, SLMs formulated with this compound for the delivery of diazepam showed larger particle sizes and higher entrapment efficiency compared to formulations using glyceryl stearate. frontiersin.org The stability of SLMs is also a key attribute; studies have confirmed the physical stability of this compound-based microparticles, both in suspension and as spray-dried powders, over extended storage periods. mdpi.com

Table 1: Impact of this compound (GB) on Sildenafil Citrate (SFC) Solid Lipid Microparticles (SLMs)

| Formulation Ratio (SFC:GB) | Drug Content (%) | Release Pattern | Release Model |

| 1:1 | Lower | Sustained | Higuchi-Matrix |

| 1:2 | Higher | More Prolonged | Higuchi-Matrix |

| 1:3 | Highest | Most Prolonged | Higuchi-Matrix |

| Data synthesized from findings indicating that as the this compound ratio increases, drug content and release prolongation also increase. medicalresearchjournal.org |

Multi-particulate Systems and Granules

Multi-particulate systems, such as pellets and granules, offer several therapeutic advantages over single-unit dosage forms, including more predictable gastric emptying, reduced risk of dose dumping, and the ability to combine incompatible drugs. scispace.compharmaexcipients.com this compound is instrumental in the formulation of these systems, where it can function as a matrix-forming agent in granules or as a cushioning agent in the compression of coated pellets into Multiple Unit Pellet System (MUPS) tablets. scispace.compharmaexcipients.comgattefosse.com

In melt granulation techniques, this compound is heated to its melting point to act as a binder for the drug and other excipients. pharmaexcipients.com Upon cooling, it solidifies, forming a hydrophobic matrix that controls the drug's release. pharmaexcipients.com This process is solvent-free and can be adapted for sustained-release formulations. gattefosse.com

A key challenge in producing MUPS is preserving the integrity of the functional coating on individual pellets during the high pressures of tablet compression. pharmaexcipients.com this compound can be incorporated as a cushioning agent that deforms under compression, absorbing mechanical stress and protecting the coated pellets from fracture. pharmaexcipients.com This ensures that the intended release profile of the individual units is maintained in the final tablet form. scispace.com

Furthermore, highly porous pellets for gastro-retentive drug delivery have been developed using this compound as a matrix former. nih.gov In one study, floating pellets were created by incorporating a sublimating agent (camphor) into a this compound matrix via extrusion/spheronization. nih.gov The subsequent sublimation process created a porous structure, which provided immediate buoyancy. nih.gov The study noted that the multicomponent nature of this compound led to melting and sintering effects at temperatures below its reported melting point, which influenced the dissolution rate and surface morphology of the pellets. nih.gov

Applications in Taste Masking Formulations

The bitter taste of many APIs is a significant barrier to patient compliance, especially in pediatric and geriatric populations. olemiss.edunih.gov this compound is widely used in taste-masking applications, primarily by creating a lipid barrier around the drug particles. olemiss.edursc.org This is often achieved through melt-based processes like hot-melt extrusion or spray congealing, which encapsulate the API within a hydrophobic matrix. researchgate.netolemiss.edursc.org

The principle of this taste-masking strategy is to prevent or minimize the dissolution of the bitter drug in the oral cavity. iajpr.com The lipid coating effectively isolates the drug from the taste buds. rsc.org An ideal taste-masked formulation should show minimal drug release in simulated salivary fluid (pH ~6.8) but release the drug effectively in the gastric environment. olemiss.edu

One study investigated the taste-masking efficiency of this compound for caffeine (B1668208) citrate using hot-melt extrusion. olemiss.edu The extruded formulations, containing different concentrations of the lipid, were evaluated for drug release in simulated salivary media. The results showed very low drug release (1-2%) in the salivary media, indicating effective taste masking. olemiss.edu Differential Scanning Calorimetry (DSC) confirmed that the drug remained in its crystalline form within the lipid matrix. olemiss.edu

Table 2: Research Findings on this compound in Taste Masking of Caffeine Citrate

| Formulation Component | Processing Technique | Key Finding | Citation |

| This compound (Compritol® 888 ATO) | Hot-Melt Extrusion | Low drug release (1-2%) in simulated salivary fluid, demonstrating effective taste-masking ability. | olemiss.edu |

| This compound (Compritol® 888 ATO) | Hot-Melt Extrusion | A non-human rat model confirmed the taste-masking efficacy of the formulation, serving as an alternative to human taste panels. | nih.gov |

| This compound | Melt Granulation | The granulation process reduces the exposure of the bitter drug to the tongue upon consumption. | rsc.org |

| This table summarizes findings from studies on the use of this compound for taste-masking purposes. |

Gastric Floating Matrix Tablets

Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which is beneficial for drugs that have an absorption window in the upper gastrointestinal tract or are unstable in intestinal fluids. innovareacademics.inajrconline.org Gastric floating matrix tablets are a common type of GRDDS that achieve buoyancy due to their low density. ajrconline.orgnih.gov

This compound is an ideal excipient for these formulations because it is a hydrophobic lipid with a density lower than that of gastric fluids. nih.govbepls.com When used as a matrix-forming agent, it creates a non-erodible, hydrophobic network that not only imparts buoyancy but also sustains the release of the entrapped drug through diffusion. pharmaexcipients.cominnovareacademics.in The drug release is governed by the aqueous medium penetrating the pores of the matrix, dissolving the drug, which then diffuses out. pharmaexcipients.comresearchgate.net

Studies have successfully formulated floating tablets using this compound in combination with hydrophilic polymers. For instance, floating tablets of metoprolol (B1676517) succinate (B1194679) were developed using a combination of hydrophilic hydroxypropyl methylcellulose (B11928114) (HPMC) and hydrophobic glyceryl behenate. innovareacademics.in This combination allowed the tablet to remain buoyant for over 20 hours while providing sustained drug release. innovareacademics.in Similarly, floating tablets of propranolol (B1214883) containing this compound as a low-density excipient and HPMC as a matrix former demonstrated a flotation time of 12 hours and sustained drug release for 10 hours. nih.gov In another study, a factorial design was used to develop floating tablets of zidovudine, where glyceryl behenate was a key independent variable influencing buoyancy and drug release. The optimized formulation achieved a floating time of 24 hours. bepls.com

Table 3: this compound in Gastric Floating Tablet Formulations

| Drug | Other Key Excipients | Floating Time | Release Duration | Citation |

| Metoprolol Succinate | Hydroxypropyl methylcellulose (HPMC) | > 20 hours | > 20 hours | innovareacademics.in |

| Propranolol HCl | HPMC K4M | 12 hours | 10 hours | nih.gov |

| Zidovudine | Low-Density Polyethylene (B3416737) (LDPE) | 24 hours | > 12 hours | bepls.com |

| Cefpodoxime Proxetil | Carnauba Wax, Menthol | > 24 hours | 12 hours | d-nb.info |

| This table presents examples of drugs formulated into gastric floating tablets using this compound. |

Mechanistic Insights into Drug Release and Biopharmaceutical Performance Enhancement

Drug Release Mechanisms from Glyceryl Dibehenate Matrices

This compound, a lipid excipient, is widely utilized in the pharmaceutical industry to formulate sustained-release solid dosage forms. Its effectiveness stems from its ability to form an inert, hydrophobic matrix that controls the release of the active pharmaceutical ingredient (API). pharmaexcipients.comresearchgate.net The primary mechanism governing drug release from these matrices is diffusion. pharmaexcipients.comgattefosse.comjiho.jp

Diffusion-Controlled Release Kinetics

This compound matrices are characterized as insoluble and non-erodible in aqueous environments. gattefosse.comgrupomathiesen.com This means that the tablet maintains its structural integrity during drug release, without swelling or eroding. jiho.jpgrupomathiesen.com The release of the drug is therefore predominantly governed by diffusion through a network of pores and channels created within the matrix. pharmaexcipients.comgattefosse.comjiho.jp This process follows Fickian diffusion, where the drug moves from an area of high concentration within the tablet to an area of lower concentration in the surrounding medium. rjpbcs.comresearchgate.net The release kinetics can often be described by the Higuchi model, which relates drug release to the square root of time, further supporting a diffusion-controlled mechanism. researchgate.netresearchgate.net The predictability and reproducibility of this diffusion-governed release make this compound a reliable excipient for sustained-release formulations. gattefosse.comgrupomathiesen.com

Influence of Drug and Diluent Solubility on Release Profiles

The solubility of both the drug and the diluents incorporated into the this compound matrix significantly impacts the drug release profile. pharmaexcipients.comgattefosse.com

Drug Solubility: A higher aqueous solubility of the drug generally leads to a faster release rate. gattefosse.com This is because a more soluble drug will create a higher concentration gradient, which is the driving force for diffusion. pharmaexcipients.com To achieve a desired sustained release for highly soluble drugs, a higher concentration of this compound in the matrix is often necessary to increase the tortuosity of the diffusion path. gattefosse.comjiho.jp

Diluent Solubility: The type of diluent used as a pore-forming agent is a crucial formulation parameter. pharmaexcipients.comresearchgate.net Water-soluble diluents, such as lactose (B1674315), dissolve upon contact with the aqueous medium, creating a more extensive network of pores and channels. pharmaexcipients.comresearchgate.netijpsonline.com This facilitates faster drug release. pharmaexcipients.comresearchgate.netijpsonline.com Conversely, water-insoluble diluents, like dibasic calcium phosphate (B84403) anhydrous, result in a less porous matrix, leading to slower and more prolonged drug release. pharmaexcipients.comresearchgate.netijpsonline.com The surface texture of the diluent can also play a role; for instance, this compound may adhere to the textured surface of certain diluents, creating a hydrophobic layer that reduces water permeability and slows down drug release. pharmaexcipients.comresearchgate.netpharmaexcipients.com

The interplay between the concentration of this compound, the drug's solubility, and the type and concentration of the diluent allows for the precise modulation of the drug release profile to meet specific therapeutic needs. gattefosse.comjiho.jp

Interactive Data Table: Influence of Diluent Type on Drug Release from this compound Matrices

| Formulation Component | Theophylline (B1681296) | This compound | Lactose (water-soluble) | Dibasic Calcium Phosphate Anhydrous (water-insoluble) | Observed Drug Release | Reference |

| Formulation 1 | Present | Present | Present | Absent | Quicker Release | pharmaexcipients.comresearchgate.netijpsonline.com |

| Formulation 2 | Present | Present | Absent | Present | Slower Release | pharmaexcipients.comresearchgate.netijpsonline.com |

Strategies for Oral Bioavailability Enhancement

This compound is also employed in lipid-based drug delivery systems to enhance the oral bioavailability of poorly water-soluble drugs. frontiersin.orgnih.govnih.gov These systems can improve drug solubility, protect the drug from degradation, and facilitate its absorption. frontiersin.org

Reduction of Drug Particle Size in Lipid Systems

One effective strategy to improve the bioavailability of poorly soluble drugs is to reduce their particle size, thereby increasing the surface area available for dissolution. nih.gov this compound is utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). frontiersin.orgfrontiersin.orgscielo.br

In these systems, the drug is dispersed or dissolved within the solid lipid matrix of this compound. frontiersin.orgscielo.br The resulting nanoparticles, typically in the size range of 10 to 1000 nm, offer a significantly larger surface area compared to the unprocessed drug. frontiersin.orgfrontiersin.org This enhanced surface area leads to an increased dissolution rate and, consequently, improved oral bioavailability. nih.gov For instance, SLNs formulated with this compound have been shown to produce larger particles with higher drug entrapment efficiency compared to other lipids like glyceryl stearate (B1226849). frontiersin.orgfrontiersin.org The reduction in particle size to the nanometer range can also facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver, further enhancing bioavailability. frontiersin.orgascendiacdmo.com

Interactive Data Table: Effect of Lipid Type on Solid Lipid Nanoparticle (SLN) Characteristics

| Lipid Component | Resulting SLN Size | Drug Entrapment | Drug Release Profile | Reference |

| This compound | Larger | Higher | Prolonged | frontiersin.orgfrontiersin.org |

| Glyceryl Stearate | Smaller | Lower | Less Prolonged | frontiersin.orgfrontiersin.org |

Stabilization of Amorphous Drug Forms within Lipid Matrices

The crystalline form of a drug is generally less soluble than its amorphous form. Therefore, converting a drug from its crystalline to its amorphous state can significantly enhance its solubility and dissolution rate. nih.gov However, the amorphous form is thermodynamically unstable and tends to recrystallize over time.

This compound matrices can effectively stabilize the amorphous form of a drug. rjptonline.orgnih.gov When a drug is incorporated into a molten lipid matrix of this compound and then cooled, the drug can become entrapped in an amorphous or molecularly dispersed state within the solidified lipid. rjptonline.orgresearchgate.netnih.gov This is often confirmed by the absence of the drug's characteristic melting peak in differential scanning calorimetry (DSC) thermograms of the lipid formulation. rjptonline.orgnih.govresearchgate.net The lipid matrix acts as a physical barrier, inhibiting the molecular mobility required for recrystallization and thus maintaining the drug in its more soluble, amorphous state during storage. nih.govnih.gov This stabilization of the amorphous form contributes to enhanced oral bioavailability. nih.govasianpubs.org

Lipid-Mediated Enhancement of Drug Solubility and Dissolution

This compound is effectively utilized as a lipid carrier in the formulation of solid dispersions (SDs) to improve the solubility and dissolution rate of poorly water-soluble drugs. pharmaexcipients.com The mechanism of enhancement in SDs involves the transformation of the drug's crystalline structure into a higher-energy amorphous state, which increases its surface area and reduces the Gibbs free energy, making the dissolution process more thermodynamically favorable. pharmaexcipients.com As a surfactant and carrier, this compound is a key component in third-generation solid dispersions, which are designed to achieve maximum solubility and maintain stability during storage and administration. preprints.org

These advanced formulations can be produced through various methods, including hot-melt extrusion (HME) and the melting solvent technique. preprints.orgsigmaaldrich.com In the melting solvent method, the drug is dissolved in a solvent and then mixed with the melted this compound carrier, followed by evaporation to create the solid dispersion. preprints.org While this compound is highly effective in these specialized solubility-enhancement systems, it is noteworthy that in conventional tablet formulations, its hydrophobic nature can sometimes impede tablet disintegration and slow the dissolution rate when used as a lubricant. sigmaaldrich.com

| Technique | Role of this compound | Mechanism of Solubility Enhancement | Reference |

|---|---|---|---|

| Solid Dispersions (SDs) | Hydrophilic/Lipid Carrier | Reduces drug crystallinity, increases surface area and wettability. | pharmaexcipients.com |

| Third-Generation SDs | Surfactant/Carrier | Improves dissolution and prevents recrystallization of the drug. | preprints.org |

| Hot-Melt Extrusion (HME) | Matrix Polymer/Binder | Forms a homogeneous, amorphous dispersion of the API within the lipid matrix. | sigmaaldrich.com |

| Melting Solvent Method | Melted Carrier | Combines drug dissolved in a solvent with the molten lipid to create the dispersion. | preprints.org |

Minimization of Presystemic Metabolism via Lymphatic Transport Pathways

A significant advantage of formulating drugs with lipid-based excipients like this compound is the potential to utilize the intestinal lymphatic transport system. frontiersin.orgnih.gov This pathway allows absorbed drugs to bypass the portal circulation and subsequent first-pass metabolism in the liver, a major hurdle for many APIs that leads to low bioavailability. frontiersin.orgunito.itnih.gov When incorporated into lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs), drugs can be absorbed into the lymphatic system along with dietary lipids. frontiersin.orgnih.gov These carriers are taken up into chylomicrons, which are lipoprotein particles assembled in enterocytes, and transported through lymphatic vessels directly into the systemic circulation. frontiersin.orgunito.it

Research has demonstrated the viability of this approach. For instance, SLNs formulated with this compound (commercially known as Compritol® 888 ATO) were developed to enhance the oral delivery of genistein, specifically to avoid its extensive first-pass metabolism. unito.it Another study focusing on methotrexate-loaded SLNs found that formulations using this compound as the lipid matrix exhibited the highest drug entrapment and smallest particle size compared to other lipids. nih.gov This resulted in superior bioavailability, which was attributed to enhanced lymphatic uptake, as confirmed by in-situ mesenteric lymph duct cannulation in rats. nih.gov

| Drug | Formulation | Key Finding | Biopharmaceutical Advantage | Reference |

|---|---|---|---|---|

| Methotrexate | SLNs with this compound | Highest entrapment efficiency and smallest particle size compared to other lipids. | Enhanced bioavailability (10-fold increase) attributed to lymphatic uptake. | nih.govnih.gov |

| Genistein | SLNs with this compound | Developed specifically to target intestinal lymphatic vessels. | Designed to avoid extensive first-pass metabolism. | unito.it |

| Rosuvastatin Calcium | SLNs | Oral bioavailability increased by 2.2 times compared to a control suspension. | Bypassed the effect of first-pass metabolism by following the lymphatic transport pathway. | mdpi.com |

| Testosterone (Andriol®) | Solution in Oleic Acid | Lymphatic absorption accounted for 91.5% of the total bioavailability. | Demonstrates the high capacity of the lymphatic pathway for lipophilic compounds. | nih.gov |

Controlled Release Kinetics in Nano- and Micro-Formulations

This compound is a cornerstone excipient for creating sustained-release oral dosage forms. When used to form a lipophilic matrix tablet, it creates a system that is insoluble in aqueous media and does not swell. gattefosse.com Consequently, the primary mechanism governing drug release from these matrices is diffusion. gattefosse.compharmaexcipients.com The process begins with the aqueous medium penetrating the inert matrix, creating a network of pores and channels through which the dissolved drug subsequently diffuses out, driven by the concentration gradient. pharmaexcipients.comijpsonline.com

The kinetics of this release can be finely tuned. Studies comparing glyceryl behenate (B1239552) with other lipids like stearyl alcohol have revealed distinct mechanistic differences. For stearyl alcohol matrices, release is co-limited by the rate of water permeation (the wetting front) and the diffusion of the drug. nih.gov In contrast, drug release from glyceryl behenate matrices is more strictly governed by the diffusion of the API from the already wetted matrix, making it a more diffusion-limited system. nih.gov Manufacturing processes also play a critical role; for instance, preparing granules by a hot fusion method with glyceryl behenate provides more effective release retardation compared to the direct compression of a physical mixture. researchgate.net In some nano-formulations like SLNs, a biphasic release pattern can occur, characterized by an initial burst release of drug adsorbed to the surface, followed by a prolonged, diffusion-controlled release from the lipid core. nih.gov

Factors Governing Drug Entrapment and Loading Capacity

The efficiency with which a drug is incorporated into a lipid carrier is crucial for the success of nano- and micro-formulations. The unique composition of this compound, which is a mixture of mono-, di-, and triglycerides of behenic acid, results in the formation of a less ordered, imperfect crystal lattice structure. medipol.edu.trresearchgate.net This disordered arrangement creates more space to accommodate drug molecules, leading to higher drug entrapment and loading capacities compared to lipids that form highly ordered, perfect crystals, such as glyceryl stearate. frontiersin.orgmedipol.edu.tr A comparative study showed that SLNs formulated with this compound achieved higher entrapment of diazepam than those made with glyceryl stearate. frontiersin.orgnih.gov

To further enhance drug loading, Nanostructured Lipid Carriers (NLCs) were developed. nih.gov NLCs incorporate a liquid lipid (oil) into the solid lipid matrix of this compound. nih.gov This disrupts the crystal structure even more, creating additional imperfections that significantly increase the space available for drug molecules, thereby boosting loading capacity and preventing drug expulsion during storage. nih.gov For example, the inclusion of a small quantity of oil into a glyceryl behenate SLN matrix led to a five-fold increase in the encapsulation efficiency of retinoids. nih.gov

| Drug | Formulation (Lipid) | Entrapment Efficiency (%) | Drug Loading (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Donepezil | SLN (Glyceryl behenate) | 67.95 ± 1.58 | 12.15 ± 0.98 | Demonstrates effective encapsulation in a glyceryl behenate matrix. | rjptonline.org |

| Diazepam | SLN (Glyceryl behenate vs. Glyceryl stearate) | Higher with Glyceryl behenate | Not specified | This compound's less ordered matrix leads to higher entrapment. | frontiersin.orgnih.gov |

| Ibuprofen (B1674241) / Etofenamate (B1671710) | SLN (this compound) | ~90 | Not specified | High encapsulation efficiency achieved for both solid and liquid drugs. | frontiersin.orgnih.gov |

| Turmeric Extract | NLC (Glyceryl behenate) | Near 100 | Not specified | NLC structure significantly enhances encapsulation. | researchgate.net |

| Alprazolam | SLN (Glyceryl behenate) | 89.4 | 77.9 | High drug-loading capacity achieved due to lattice imperfections. | researchgate.net |

Prevention of Drug Leakage and Burst Release Phenomena

A primary objective of encapsulating drugs within lipid nanoparticles is to ensure their stability and control their release, which includes preventing premature leakage and a significant initial "burst release." nih.govresearchgate.net this compound-based SLNs are particularly adept at this due to the nature of their lipid matrix. frontiersin.orgnih.gov The less crystalline structure of this compound not only aids in drug entrapment but also helps in retaining the drug within the core. sci-hub.se

Drug expulsion and leakage are more pronounced in carriers made from lipids that form highly ordered crystals, as the drug is squeezed out during polymorphic transitions upon cooling and storage. sci-hub.se In contrast, the amorphous and less-ordered lattice of this compound provides a more stable environment for the incorporated drug. sci-hub.se Studies on retinoids found that glyceryl behenate was a superior matrix material for preventing drug leakage compared to more crystalline lipids like cetyl palmitate. sci-hub.se While a minor burst effect can sometimes be observed, it is typically attributed to the small fraction of the drug that is adsorbed onto the nanoparticle surface rather than being fully encapsulated in the core. researchgate.netnih.gov The diffusion-based release mechanism from the solid matrix inherently avoids a large burst effect. alphahi-tech.com

Improved Drug Permeation in Topical Applications

This compound is a valuable excipient in the formulation of SLNs for topical and dermal drug delivery. frontiersin.orgnih.gov One of the principal mechanisms by which these nanoparticles enhance drug penetration through the skin is occlusion. researchopenworld.com When applied to the skin, SLNs form a thin, invisible film on the stratum corneum. researchopenworld.com This film reduces transepidermal water loss (TEWL), leading to an increase in skin hydration. researchopenworld.com The hydrated state of the stratum corneum loosens its tightly packed structure, thereby lowering its barrier function and facilitating the permeation of the encapsulated drug into the skin layers. researchopenworld.com

Research has quantified this effect. A study using SLNs composed of this compound applied to porcine skin demonstrated a significant occlusive effect. researchopenworld.com Furthermore, SLNs can promote the localization of drugs within the epidermis and dermis, which is highly desirable for treating skin conditions while minimizing systemic absorption. nih.govresearchgate.net Hydrogels containing this compound SLNs have been shown to increase drug permeation significantly compared to conventional hydrogel formulations. nih.gov

| Parameter | Measurement | Finding | Mechanism | Reference |

|---|---|---|---|---|

| Occlusion Factor (F) | Calculated based on water loss | 36% for this compound SLNs | Indicates the ability of the SLN film to prevent water evaporation from the skin. | researchopenworld.com |

| Transepidermal Water Loss (TEWL) | Measured with a Tewameter® | 34.3% reduction with this compound SLNs | Confirms increased skin hydration due to the occlusive film. | researchopenworld.com |

Resistance to Alcohol-Induced Dose Dumping

Alcohol-induced dose dumping is a significant safety concern for modified-release oral dosage forms, where the co-ingestion of alcohol can cause the rapid and unintended release of the entire drug dose. pharmaexcipients.com The role of this compound in preventing this phenomenon is complex, with research findings suggesting that the manufacturing process is a critical determinant.

On one hand, some studies report that the wettability of glyceryl behenate can increase in alcoholic solutions, potentially making formulations susceptible to dose dumping. pharmaexcipients.compharmaexcipients.com These studies noted a significant dose-dumping effect for both ionizable and non-ionizing drugs in matrix systems. pharmaexcipients.compharmaexcipients.com

On the other hand, several investigations have successfully demonstrated resistance to alcohol-induced dose dumping with glyceryl behenate matrices. google.comresearchgate.netnih.gov A key study developed controlled-release tablets of tramadol (B15222) HCl using a continuous twin-screw melt granulation process with glyceryl behenate as the binder. nih.gov The resulting tablets were found to be resistant to dose dumping when tested in dissolution media containing up to 40% ethanol. nih.gov The drug release remained controlled over 16 hours, indicating that the specific granulation and formulation strategy created a robust matrix that was not compromised by the presence of alcohol. nih.gov This suggests that while the material itself may have some susceptibility, it can be overcome through advanced formulation and processing techniques. google.comnih.gov

| Time (hours) | % Release in 0% Ethanol | % Release in 20% Ethanol | % Release in 40% Ethanol |

|---|---|---|---|

| 1 | ~25% | ~30% | ~35% |

| 4 | ~50% | ~55% | ~60% |

| 8 | ~75% | ~80% | ~85% |

| 12 | ~90% | ~95% | ~98% |

| 16 | >95% | >95% | >95% |

Note: Data are approximate values interpreted from graphical representations in the source and demonstrate a controlled release profile without sudden dose dumping.

Formulation Stability and Interfacial Phenomena of Glyceryl Dibehenate Systems

Physical Stability of Solid Dosage Forms and Lipid Nanocarriers Upon Storage

The physical stability of dosage forms containing glyceryl dibehenate is a critical quality attribute, ensuring consistent performance throughout the product's shelf life. Stability issues can manifest as changes in drug release, particle size, or physical integrity. pharmaexcipients.comrjptonline.org

Solid Dosage Forms (Tablets): Studies on sustained-release tablets have shown that the choice of co-excipients is critical for maintaining a stable release profile. In a study with theophylline (B1681296) matrix tablets, formulations containing lactose (B1674315) showed stable drug release after 3 months of storage at 40°C. ijpsonline.comresearchgate.net In contrast, tablets formulated with dibasic calcium phosphate (B84403) anhydrous (DCPA) exhibited a significantly slower release after storage under the same conditions. ijpsonline.comresearchgate.net This was attributed to the adsorption of this compound onto the textured surface of DCPA, increasing the matrix's hydrophobicity and reducing water permeability, rather than a polymorphic change. pharmaexcipients.comijpsonline.com

Table 1: Stability of Theophylline Release from this compound Matrix Tablets

| Formulation (Diluent) | Storage Condition | Time | Observation on Drug Release | Reference |

|---|---|---|---|---|

| Lactose | 40°C | 3 Months | Stable drug release profile | ijpsonline.comresearchgate.net |

| Dibasic Calcium Phosphate Anhydrous | 40°C | 3 Months | Significantly slower drug release | ijpsonline.comresearchgate.net |

Lipid Nanocarriers (Solid Lipid Nanoparticles): For solid lipid nanoparticles (SLNs), physical stability is often assessed by monitoring particle size, polydispersity index (PDI), and zeta potential over time. Storage at elevated temperatures can promote particle aggregation. A study on Donepezil-loaded SLNs using glyceryl behenate (B1239552) found the formulation to be stable for up to six months at 4±2°C and 25±2°C / 60±5% RH. rjptonline.org However, at 40±2°C / 75±5% RH, a significant increase in particle size was observed, indicating instability. rjptonline.org This aggregation at higher temperatures is likely due to the increased kinetic energy of the particles and potential changes in the surfactant layer. rjptonline.org

Table 2: Physical Stability of Donepezil-Loaded this compound SLNs Over 6 Months

| Storage Condition | Parameter | Initial | After 6 Months | Reference |

|---|---|---|---|---|

| 4±2°C | Particle Size (nm) | 154.21 | No significant change | rjptonline.org |

| Zeta Potential (mV) | -19.34 | No significant change | ||

| 25±2°C / 60±5% RH | Particle Size (nm) | 154.21 | No significant change | |

| Zeta Potential (mV) | -19.34 | No significant change | ||

| 40±2°C / 75±5% RH | Particle Size (nm) | 154.21 | 2134.47 (Significant increase, P<0.001) | rjptonline.org |

| Zeta Potential (mV) | -19.34 | Significant drop (P<0.001) |

Mitigation of Physical Changes in Lipid Matrices

This compound is a crucial excipient in mitigating physical instability within lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its effectiveness stems from its unique polymorphic behavior and its interaction with other formulation components.

The crystalline structure of this compound in bulk form is primarily stable, with only trace amounts of the unstable α-polymorphic form, which tends to disappear after thermal stress. nih.gov However, the manufacturing processes for lipid nanoparticles, which often involve rapid crystallization, can lead to the formation of less stable polymorphic forms. innovareacademics.in These less ordered crystal lattices can be advantageous for encapsulating drugs, as seen with glyceryl monostearate and glyceryl behenate SLNs. nih.gov Over time, these forms can transition to more stable, highly ordered structures, potentially leading to drug expulsion and changes in particle size. nih.gov

Research has shown that the stability of this compound-based nanoparticles is significantly influenced by storage conditions. For instance, donepezil-loaded SLNs formulated with this compound showed no significant changes in particle size when stored at 4±2 °C and 25±2 °C / 60±5% RH for up to six months. rjptonline.org However, at 40±2 °C / 75±5% RH, a significant increase in particle size due to aggregation was observed. rjptonline.org Similarly, haloperidol-loaded SLNs were stable under refrigerated and room temperature conditions but showed a significant drop in zeta potential, indicating potential instability, at elevated temperature and humidity. usp.br

The inclusion of other lipids or oils can modify the crystalline structure of this compound and improve stability. Mixing oils and drug molecules that are soluble in this lipid can decrease its lattice organization, making it suitable for producing stable lipid nanoparticles. nih.gov The compatibility between the solid lipid, liquid lipid, and any encapsulated active ingredient is critical for the long-term stability of the nanoparticle structure. bham.ac.uk

In matrix tablets, it was once thought that the polymorphic changes of this compound under ICH storage conditions (40°C) would make it unsuitable as a sustained-release agent. ijpsonline.compharmaexcipients.com However, more recent findings indicate that polymorphism may not be the primary cause of unstable drug release from tablets made by direct compression. pharmaexcipients.com Instead, the interaction between this compound and other excipients, such as diluents, appears to play a more significant role in the stability of the drug release profile. pharmaexcipients.com

Drug-Excipient and Excipient-Excipient Interactions

This compound is known for its chemical inertness and high compatibility with a wide range of active pharmaceutical ingredients (APIs). gattefosse.compharmaexcipients.com Its non-ionic nature and low reactivity make it a preferred excipient, especially when other common excipients like magnesium stearate (B1226849) show incompatibility. gattefosse.commdpi.compharmaexcipients.com

The chemical stability of this compound is attributed to its lipid nature, low water content (less than 1%), and lack of reactive groups. pharmaexcipients.com The manufacturing process, which avoids catalysts and solvents, results in a product with low impurity levels, such as low peroxide and iodine values. pharmaexcipients.com

Extensive use and specific studies have demonstrated its compatibility with a long list of APIs. gattefosse.compharmaexcipients.comgattefosse.com For example, compatibility studies with several angiotensin-converting enzyme (ACE) inhibitors, including moexipril (B10654) hydrochloride, imidapril (B193102) hydrochloride, enalapril (B1671234) maleate, and lisinopril, were conducted. nih.gov While moexipril hydrochloride showed a significant threefold decrease in stability in the presence of magnesium stearate, no interaction was observed with this compound. nih.gov This makes this compound a recommended lubricant for moexipril-containing solid dosage forms. nih.gov

Differential scanning calorimetry (DSC) is a common technique used to assess drug-excipient compatibility. In a study with aceclofenac, DSC analysis showed no significant change in the melting endotherm of the drug when mixed with this compound and other excipients, indicating a lack of interaction. tandfonline.com Similarly, in the formulation of donepezil-loaded SLNs, DSC thermograms confirmed the complete solubilization of the drug within the lipid matrix, with the drug existing in an amorphous form. rjptonline.org

The table below lists some of the APIs that have been successfully formulated with this compound, highlighting its broad applicability.

In sustained-release matrix tablets, this compound is often combined with hydrophilic pore-forming agents to modulate the drug release rate. The interaction between the hydrophobic lipid matrix and the water-soluble pore former is critical to achieving the desired release profile.

The type of pore-forming agent used can significantly affect drug release and the stability of the formulation. A study comparing lactose and dibasic calcium phosphate anhydrous (DCPA) as pore formers in theophylline matrix tablets found that lactose-containing tablets had a faster drug release due to its higher water solubility. ijpsonline.com After three months of storage at 40°C, the release profile of lactose-containing tablets remained unchanged, whereas a significantly slower release was observed for tablets containing DCPA. ijpsonline.compharmaexcipients.com It is hypothesized that the solid-lipid excipient could be adsorbed onto the textured surface of the mesoporous DCPA, reducing the water permeability of the matrix and thus slowing down drug release. ijpsonline.compharmaexcipients.com

In another study, polyethylene (B3416737) glycol (PEG 6000) and polyvinylpyrrolidone (B124986) (PVP K30) were used as transient pore-forming agents in hot-melt extruded solid dispersions with venlafaxine (B1195380) hydrochloride and this compound. nih.gov Both polymers were effective in creating pores upon dissolution, and the drug release rate was proportional to the amount of pore-forming agent. nih.gov Interestingly, PVP K30 created larger pores with lower porosity, while PEG 6000 produced smaller pores with higher porosity. nih.gov

The ratio of this compound to the pore-forming agent can also be adjusted to control the lag time before drug release in pulsatile delivery systems. ulisboa.pt For instance, the lag time could be controlled by varying the ratio of glyceryl behenate to PVP K30. ulisboa.pt In another example, co-processing glyceryl behenate with dicalcium phosphate in different ratios allowed for the modulation of the lag phase in drug release from a coated core. googleapis.com

A study on a co-processed sustained-release agent made of povidone and glyceryl behenate showed that increasing the concentration of glyceryl behenate in the co-processed mixture led to a decrease in the drug release of gliclazide. researchgate.net

This compound is frequently used as a lubricant in tablet formulations, typically at concentrations ranging from 0.25% to 5.0% w/w. mfd.org.mk While essential for the manufacturing process to reduce friction and prevent sticking, the concentration of the lubricant can impact the final properties of the tablet, including dissolution. mdpi.commfd.org.mk

Unlike some other common lubricants like magnesium stearate, which can sometimes negatively affect tablet hardness and dissolution, this compound generally maintains these properties. gattefosse.com However, the concentration must be carefully optimized.